N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and a nitrobenzenesulfonamide moiety, contributing to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that this compound interacts with multiple biochemical pathways, potentially influencing cellular processes such as cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic reactions .
Pharmacokinetics
It is soluble in dmso and ethanol, suggesting that it may be well-absorbed following oral administration
Result of Action
Based on the pharmacological activities of similar compounds, it may exert effects such as inhibiting cell proliferation (anticancer activity), reducing inflammation (anti-inflammatory activity), scavenging free radicals (antioxidant activity), inhibiting microbial growth (antimicrobial activity), and inhibiting viral replication (antiviral activity) .
Action Environment
For instance, its solubility in DMSO and ethanol suggests that it may be more active in environments where these solvents are present
Biochemical Analysis
Biochemical Properties
Compounds containing a triazole nucleus are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Molecular Mechanism
It is known that triazole compounds can make specific interactions with different target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 3-methyl-1,2,4-triazole under acidic conditions to form the triazolopyridazine core.
Aromatic Substitution: The triazolopyridazine intermediate is then subjected to electrophilic aromatic substitution with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the nitrobenzenesulfonamide group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of triazolopyridazine oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Derivatives with various functional groups replacing the sulfonamide moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting specific molecular pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancers. Its ability to inhibit key enzymes involved in cancer progression makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
- N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide exhibits unique biological activity due to the specific positioning of the nitro and sulfonamide groups. This structural arrangement enhances its ability to interact with target enzymes and improves its pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c1-12-19-20-18-9-8-17(21-23(12)18)13-4-2-5-14(10-13)22-29(27,28)16-7-3-6-15(11-16)24(25)26/h2-11,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHUCCPCUOBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.